4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one
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Overview
Description
4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one is a synthetic compound with a complex structure that includes both benzofuran and chromenone moieties.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected, potentially including those involved in cell growth and proliferation .
Result of Action
Some benzofuran derivatives have shown anticancer activity against the human ovarian cancer cell line a2780 , suggesting that this compound may have similar effects.
Preparation Methods
The synthesis of 4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the benzofuran and chromenone precursors. One common method involves the nucleophilic substitution reaction followed by cyclization. For instance, 1-(7-ethoxy-1-benzofuran-2-yl) ethanone can be synthesized and then further reacted with appropriate reagents to form the final compound . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride, the compound can be reduced to alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the substituents and conditions used. .
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted benzofuran and chromenone derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has shown significant biological activity, including antimicrobial and anticancer properties. .
Medicine: Due to its anticancer activity, it is being explored as a potential therapeutic agent.
Comparison with Similar Compounds
4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one can be compared with other benzofuran and chromenone derivatives:
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A chromenone derivative with anticancer properties
What sets this compound apart is its unique combination of benzofuran and chromenone moieties, which confer distinct biological activities and reactivity profiles. This makes it a valuable compound for further research and development in various scientific and industrial fields.
Properties
IUPAC Name |
4-(7-ethoxy-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-4-23-17-7-5-6-14-10-18(24-21(14)17)16-11-19(22)25-20-13(3)12(2)8-9-15(16)20/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEUAWMPIIRBSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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